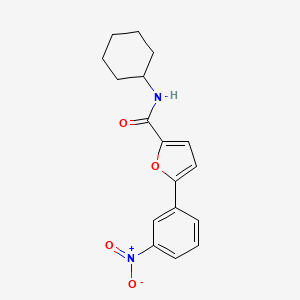

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide

描述

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide typically involves the reaction of 3-nitrobenzaldehyde with cyclohexylamine and furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include amino derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives. These products can have different biological and pharmacological properties, making them useful in various applications .

科学研究应用

Medicinal Chemistry

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide is primarily investigated for its potential therapeutic applications:

- Antimicrobial Activity : The compound has shown significant effectiveness against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines such as HeLa cells while exhibiting low cytotoxicity towards normal human cells. This selectivity is crucial for developing safer therapeutic agents .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with diverse biological activities. Its synthesis typically involves the reaction of 3-nitrobenzaldehyde with cyclohexylamine and furan-2-carboxylic acid under specific conditions.

Case Studies

- Trypanocidal Activity : A study synthesized various nitro-containing compounds similar to this compound and tested their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Results indicated that these compounds exhibited significantly higher potency than existing treatments like nifurtimox, highlighting their potential for therapeutic use .

- Cytoprotective Effects : In related studies involving structurally similar compounds, it was observed that certain derivatives could protect against DNA damage induced by carcinogens, suggesting chemopreventive properties worth exploring further.

作用机制

The mechanism of action of N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

相似化合物的比较

Similar Compounds

Similar compounds to N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide include other furan derivatives with different substituents on the furan ring or the phenyl ring. Examples include:

- N-cyclohexyl-5-(4-nitrophenyl)furan-2-carboxamide

- N-cyclohexyl-5-(2-nitrophenyl)furan-2-carboxamide

- N-cyclohexyl-5-(3-aminophenyl)furan-2-carboxamide .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological and pharmacological properties. The presence of the nitro group on the phenyl ring and the cyclohexyl group on the amide nitrogen can affect the compound’s reactivity and interactions with molecular targets .

生物活性

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₇H₁₈N₂O₄

- Molecular Weight : 314.341 g/mol

- Structural Features : The compound features a furan ring, a nitrophenyl group, and a cyclohexyl moiety, which contribute to its unique biological properties .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Its mechanism may involve:

- Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth, potentially through disrupting cellular processes in pathogens.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting pathways related to cell proliferation and survival .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have shown that the compound possesses notable anticancer properties. It was found to inhibit the proliferation of several cancer cell lines, including HeLa cells, with low cytotoxicity against normal human cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

- Trypanocidal Activity : A series of nitro-containing compounds similar to this compound were synthesized and tested for trypanocidal activity. These compounds demonstrated significantly higher potency than existing treatments like nifurtimox, highlighting their potential for treating diseases such as African sleeping sickness .

- Cytoprotective Effects : In a related study involving structurally similar compounds, it was observed that certain derivatives could protect against DNA damage induced by carcinogens. This suggests that this compound may also have chemopreventive properties worth exploring further .

Data Summary Table

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide?

The compound is synthesized via coupling reactions between furan-2-carbonyl chloride and substituted amines. For example, analogous nitrophenyl-substituted carboxamides are prepared by refluxing furan-2-carbonyl chloride with nitroaniline derivatives in acetonitrile, followed by recrystallization from methanol . Adapting this method, cyclohexylamine and 3-nitrobenzene derivatives could be used as starting materials. Reaction conditions (e.g., stoichiometry, solvent, temperature) must be optimized to minimize side products like unreacted amines or hydrolyzed intermediates.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- FT-IR : Identifies functional groups (e.g., amide N-H stretch at ~3310 cm⁻¹, nitro group asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic proton environments (e.g., furan protons at δ 6.5–7.5 ppm, nitrophenyl protons at δ 7.8–8.5 ppm) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between furan and nitrophenyl rings, planarity of the amide group) using programs like SHELXL .

Q. What structural features influence the compound’s reactivity and stability?

- The planar amide group (C=O and N-H) facilitates hydrogen bonding, while the nitrophenyl group introduces steric hindrance and electronic effects (e.g., electron-withdrawing nitro group reduces electron density on the furan ring) .

- Intramolecular interactions (e.g., N–H⋯O hydrogen bonds between the amide and nitro groups) stabilize the conformation, as observed in related nitrophenyl carboxamides .

Q. How are common impurities or byproducts identified during synthesis?

Chromatographic techniques (HPLC, TLC) and mass spectrometry detect unreacted starting materials (e.g., residual cyclohexylamine) or side products (e.g., hydrolyzed furan-2-carboxylic acid). Recrystallization in polar solvents (methanol/water) improves purity .

Q. What solvents and conditions are optimal for handling this compound?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Storage under inert atmospheres (N₂/Ar) at –20°C prevents nitro group degradation or hydrolysis of the amide bond .

Advanced Research Questions

Q. How can synthesis yields be improved while minimizing side reactions?

- Catalytic coupling : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional reflux methods .

- In-situ protection : Protect the nitro group during synthesis to prevent reduction or unintended cyclization .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder : The nitrophenyl group may exhibit rotational disorder, requiring TWIN or ISOR commands in SHELXL to model .

- Weak diffraction : High-resolution synchrotron data (λ < 1 Å) improves electron density maps for accurate hydrogen bonding analysis .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Replace the cyclohexyl group with other amines (e.g., aryl, heterocyclic) and compare bioactivity using assays like MTT (cytotoxicity) or enzyme inhibition .

- Computational docking : Map the nitro group’s electrostatic potential to predict interactions with biological targets (e.g., kinase active sites) .

Q. What strategies mitigate nitro group instability under reactive conditions?

- Reductive protection : Temporarily reduce the nitro group to an amine during synthesis, then re-oxidize post-reaction .

- Low-temperature reactions : Conduct reactions at ≤0°C to suppress nitro group decomposition pathways .

Q. How should contradictory data (e.g., NMR vs. computational predictions) be resolved?

- Dynamic effects : NMR may average conformations (e.g., furan ring puckering), whereas X-ray structures represent static snapshots. Use variable-temperature NMR to detect dynamic processes .

- DFT calculations : Compare experimental dihedral angles (from crystallography) with optimized geometries using Gaussian or ORCA .

属性

IUPAC Name |

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-17(18-13-6-2-1-3-7-13)16-10-9-15(23-16)12-5-4-8-14(11-12)19(21)22/h4-5,8-11,13H,1-3,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCDNPZCJITJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330027 | |

| Record name | N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874465-25-5 | |

| Record name | N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。